1-Phenyl-3-(piperidin-1-yl)propan-1-amine

Vue d'ensemble

Description

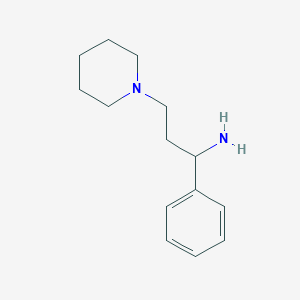

1-Phenyl-3-(piperidin-1-yl)propan-1-amine is an organic compound that features a phenyl group attached to a propan-1-amine backbone, with a piperidine ring at the terminal position. This compound is known for its basic properties and is utilized in various chemical and pharmaceutical applications due to its unique structural characteristics .

Méthodes De Préparation

The synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine typically involves the following steps:

Condensation Reaction: The initial step involves the condensation of a phenylacetone with piperidine under basic conditions to form an intermediate.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Analyse Des Réactions Chimiques

1-Phenyl-3-(piperidin-1-yl)propan-1-amine undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used.

Reduction: It can be further reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical and Biological Applications

1. Chemical Synthesis

1-Phenyl-3-(piperidin-1-yl)propan-1-amine is primarily utilized as an intermediate in the synthesis of complex organic molecules. It facilitates the formation of various derivatives that possess diverse biological activities. The compound's ability to form carbon-carbon and carbon-nitrogen bonds makes it a valuable building block in organic synthesis.

2. Pharmacological Properties

This compound has garnered attention for its potential pharmacological applications, particularly in the modulation of neurotransmitter systems. It acts as a monoamine oxidase inhibitor (MAOI), which increases the levels of neurotransmitters such as dopamine and serotonin in the brain. This mechanism underlies its potential use in treating mood disorders and cognitive impairments.

Table 1: Summary of Pharmacological Activities

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Monoamine Oxidase Inhibition | Increases neurotransmitter levels | Treatment of depression, anxiety disorders |

| Antimicrobial | Effective against various bacterial strains | Development of antibacterial agents |

| Antimalarial | Cytotoxic effects on malaria parasites | Potential antimalarial therapeutic agent |

Biochemical Interactions

The interactions of this compound with various enzymes and receptors are crucial for its biological effects. Research indicates that it selectively binds to dopamine and serotonin receptors, influencing their signaling pathways.

Case Study: Neurotransmitter Modulation

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited varying degrees of H3 receptor antagonism, suggesting potential applications in treating sleep disorders and obesity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have shown activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity.

Table 2: Antimicrobial Efficacy Data

| Compound | Dose (mg/kg) | % Suppression on Day 4 | Survival on Day 28 | Cure on Day 28 | Mean Survival Time (days) |

|---|---|---|---|---|---|

| 9a | 100 | 100 | 2/5 | 2/5 | 21 |

| 9d | 100 | 99.99 | 0/5 | 0 | 9.4 |

| 10c | 100 | 93.99 | 0/5 | 0 | - |

Antimalarial Activity

In addition to its antibacterial effects, this compound has shown promise in antimalarial applications. Studies assessing its efficacy against Plasmodium falciparum revealed significant cytotoxicity, with binding interactions noted at specific residues within the parasite's transporters.

Mécanisme D'action

The mechanism of action of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

1-Phenyl-3-(piperidin-1-yl)propan-1-amine can be compared with other similar compounds, such as:

1-Phenyl-3-(piperidin-1-yl)propan-1-one: This compound has a ketone group instead of an amine, which alters its reactivity and applications.

1-Phenyl-3-(piperidin-1-yl)propan-2-amine: The position of the amine group is different, leading to variations in its chemical behavior and biological activity.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Activité Biologique

1-Phenyl-3-(piperidin-1-yl)propan-1-amine, also known as a piperidine derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

This compound is synthesized through various methods involving the reaction of piperidine with phenylpropanamines. Its structure allows for interactions with multiple biological targets, making it a versatile compound in drug development.

1. Neurotransmitter Modulation

The compound has been extensively studied for its effects on neurotransmitter systems, particularly dopamine and serotonin. Research indicates that it can act as a monoamine oxidase inhibitor (MAOI), enhancing the levels of these neurotransmitters in the brain, which may contribute to mood enhancement and cognitive function improvement .

2. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for effective strains range from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .

| Compound | Dose (mg/kg) | % Suppression on Day 4 | Survival on Day 28 | Cure on Day 28 | Mean Survival Time (days) |

|---|---|---|---|---|---|

| 9a | 100 | 100 | 2/5 | 2/5 | 21 |

| 9d | 100 | 99.99 | 0/5 | 0 | 9.4 |

| 10c | 100 | 93.99 | 0/5 | 0 | - |

This table summarizes the efficacy of various dosages in animal models, demonstrating the compound's potential as an antimicrobial agent .

3. Antimalarial Activity

In addition to its antibacterial effects, this compound has shown promise in antimalarial applications. In studies assessing its efficacy against Plasmodium falciparum, significant cytotoxicity was observed, with binding interactions noted at specific residues within the parasite's transporters . The compound exhibited a strong binding energy profile, indicating potential for further development as an antimalarial therapeutic.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter levels and interact with various receptors:

1. Receptor Interactions

The compound has been shown to bind selectively to dopamine and serotonin receptors, influencing their signaling pathways. This interaction is crucial for its effects on mood regulation and cognitive enhancement .

2. Enzyme Inhibition

As an MAOI, it inhibits the breakdown of monoamines, leading to increased availability of these neurotransmitters in synaptic clefts. This mechanism underlies its potential use in treating depression and anxiety disorders .

Case Studies and Research Findings

Several studies have focused on the pharmacological implications of this compound:

- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited varying degrees of H3 receptor antagonism, highlighting its potential in treating sleep disorders and obesity .

- Another investigation into its antimalarial properties revealed that specific structural modifications enhanced its efficacy against malaria parasites, suggesting pathways for future drug development .

Propriétés

IUPAC Name |

1-phenyl-3-piperidin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c15-14(13-7-3-1-4-8-13)9-12-16-10-5-2-6-11-16/h1,3-4,7-8,14H,2,5-6,9-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRWYAQXDIBCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549822 | |

| Record name | 1-Phenyl-3-(piperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41208-24-6 | |

| Record name | 1-Phenyl-3-(piperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.